Unveiling the Molecular Architecture: A Technical Guide to 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one
Unveiling the Molecular Architecture: A Technical Guide to 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one
For researchers and scientists engaged in the landscape of drug discovery and development, a profound understanding of a molecule's structure is paramount. This guide provides an in-depth technical exploration of the structure of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one, a compound belonging to the pyridazinone class of heterocycles. Pyridazinone derivatives are of significant interest due to their diverse biological activities, including cardiovascular, anticancer, and antifungal properties.[1][2][3][4] This document will dissect the core structure, outline potential synthetic pathways, and discuss the analytical techniques crucial for its characterization, drawing upon established knowledge of related pyridazinone compounds.
Core Molecular Framework
The structure of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one is characterized by a central pyridazin-3(2H)-one ring. This six-membered heterocyclic system contains two adjacent nitrogen atoms. The defining features of this specific molecule are the substituents at positions 2, 4, and 5:
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A phenyl group at position 2 (N-2): This substituent significantly influences the molecule's overall lipophilicity and potential for pi-stacking interactions.
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A chlorine atom at position 4 (C-4): The presence of this halogen atom is a key feature, offering a reactive site for further chemical modification and influencing the electronic properties of the pyridazinone ring.[3]
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A benzylthio group at position 5 (C-5): This group, consisting of a benzyl moiety linked through a sulfur atom, introduces conformational flexibility and potential for specific interactions with biological targets. The sulfur atom can act as a soft nucleophile.[5]
The systematic IUPAC name for this compound is 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.
Table 1: Key Structural Features of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one
| Feature | Description |
| Core Heterocycle | Pyridazin-3(2H)-one |
| Substituent at N-2 | Phenyl |
| Substituent at C-4 | Chloro |
| Substituent at C-5 | Benzylthio |
| Molecular Formula | C₁₇H₁₃ClN₂OS |
Elucidating the Three-Dimensional Structure
The spatial orientation of these substituents is critical for the molecule's interaction with biological macromolecules. Key dihedral angles, such as the one between the pyridazinone ring and the N-phenyl ring, will dictate the overall shape of the molecule.
Synthetic Pathways and Structural Verification
The synthesis of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one would likely proceed from a suitable dichlorinated pyridazinone precursor. A plausible synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis and structural analysis of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.
Proposed Synthesis Protocol
The synthesis would likely involve a two-step process:
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Formation of the Dichloropyridazinone Intermediate: Condensation of mucochloric acid with phenylhydrazine would yield 4,5-dichloro-2-phenylpyridazin-3(2H)-one.[11][12] This reaction is a common method for constructing the pyridazinone core.
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Nucleophilic Substitution: The resulting dichlorinated intermediate can then undergo a selective nucleophilic aromatic substitution. The chlorine atom at the 5-position is generally more reactive towards nucleophiles than the one at the 4-position. Reaction with benzyl mercaptan in the presence of a base would lead to the displacement of the C-5 chlorine atom to form the desired 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one.
Spectroscopic Characterization
The definitive confirmation of the structure of 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one would rely on a combination of spectroscopic techniques.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons of the phenyl and benzyl groups in the range of δ 7.0-8.0 ppm. - A singlet for the methylene protons (CH₂) of the benzyl group. - A singlet for the remaining proton on the pyridazinone ring. |
| ¹³C NMR | - Resonances for the carbonyl carbon (C=O) of the pyridazinone ring around δ 160-170 ppm. - Aromatic carbon signals for the phenyl and benzyl groups. - A signal for the methylene carbon of the benzyl group. |
| IR Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretching vibration around 1650-1680 cm⁻¹. - Bands corresponding to C-Cl, C-S, and aromatic C-H stretching vibrations. |
| Mass Spectrometry | - A molecular ion peak corresponding to the exact mass of the compound. - Characteristic fragmentation patterns, including the loss of the benzyl group or the chlorine atom. |
Reactivity and Potential for Further Functionalization
The presence of the chlorine atom at the C-4 position provides a handle for further chemical modifications. This site is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups, such as amines, alkoxides, or other thioalkoxides.[11] This versatility makes 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one a potentially valuable intermediate for the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.
Caption: Reactivity of the C-4 chloro position towards nucleophilic substitution.
Potential Significance in Drug Development
While specific biological data for 5-(benzylthio)-4-chloro-2-phenylpyridazin-3(2H)-one is not extensively published, the broader class of pyridazinone derivatives has demonstrated a wide range of pharmacological activities.[3] Many N-phenylpyridazinone derivatives have been investigated for their cardiovascular effects.[4][6][13] Furthermore, the introduction of sulfur-containing substituents has been a strategy in the design of various bioactive molecules, including anticancer and antimicrobial agents.[14][15][16] The unique combination of the N-phenyl, C-4 chloro, and C-5 benzylthio substituents makes this molecule an interesting candidate for biological screening across various therapeutic areas.
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